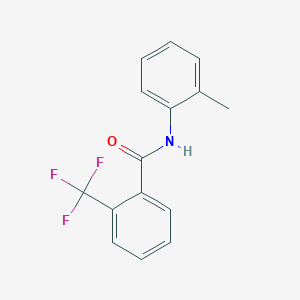
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB is a member of the benzamide family and is a white crystalline solid with a molecular weight of 303.3 g/mol.
作用机制
MTFB is known to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain. 5-LOX, on the other hand, is an enzyme that is involved in the synthesis of leukotrienes, which are known to play a role in inflammation and asthma. By inhibiting these enzymes, MTFB can potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that MTFB can reduce inflammation and pain in animal models. MTFB has also been found to have antidiabetic effects by reducing blood glucose levels in animal models. Additionally, MTFB has been shown to have anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of MTFB is its potential therapeutic applications in various fields, including medicinal chemistry and agrochemicals. MTFB has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of MTFB is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of MTFB. One potential direction is the development of MTFB as a drug candidate for the treatment of various diseases, including cancer and diabetes. Another potential direction is the synthesis of MTFB derivatives with improved solubility and efficacy. Additionally, further studies are needed to understand the mechanism of action of MTFB and its potential side effects.
合成方法
MTFB can be synthesized through various methods, including the reaction of 2-trifluoromethylbenzoic acid with 2-methylaniline in the presence of a coupling reagent. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-methylaniline in the presence of a base. These methods have been reported to yield high purity MTFB.
科学研究应用
MTFB has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, MTFB has been identified as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In agrochemicals, MTFB has been found to be effective in controlling the growth of weeds and pests. In material science, MTFB has been used as a building block for the synthesis of various materials, including liquid crystals and polymers.
属性
产品名称 |
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C15H12F3NO |
分子量 |
279.26 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12F3NO/c1-10-6-2-5-9-13(10)19-14(20)11-7-3-4-8-12(11)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChI 键 |
AHUPEWNDOITUQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)

